Predicted Basicity (pKa) Comparison: 4-Methyl-2-(3-methylcyclohexyl)aniline vs. Unsubstituted Aniline
4-Methyl-2-(3-methylcyclohexyl)aniline exhibits a predicted pKa of 5.08 ± 0.10 [1], representing a 0.45 log unit increase relative to unsubstituted aniline (pKa = 4.63) [2]. This enhanced basicity arises from the electron-donating inductive effect of the ortho-3-methylcyclohexyl and para-methyl substituents. In comparison, the unsubstituted cyclohexyl analog 4-methyl-2-cyclohexylaniline lacks the additional inductive contribution of the ring methyl and is expected to fall between aniline and the target compound, though no experimentally determined pKa was located for this intermediate analog. The elevated pKa of the target compound implies greater nucleophilicity under neutral conditions, which can be advantageous in acylation and reductive amination chemistries where reaction rate correlates with amine basicity.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.08 ± 0.10 (predicted) |
| Comparator Or Baseline | Aniline: pKa = 4.63 (literature); 4-methyl-2-cyclohexylaniline: pKa not available |
| Quantified Difference | ΔpKa = +0.45 vs. aniline baseline |
| Conditions | Predicted using ACD/Labs Percepta (aqueous, 25°C) as reported by Kuujia; aniline literature value from Bordwell pKa table |
Why This Matters
Higher amine basicity directly influences reaction rates in common derivatization chemistries, making the target compound a potentially faster-reacting nucleophile than simpler aniline analogs.
- [1] Kuujia.com, Cas no 2059944-80-6 (4-methyl-2-(3-methylcyclohexyl)aniline) product page, accessed 2026-05-01. View Source
- [2] Bordwell, F.G. Equilibrium acidities in dimethyl sulfoxide solution. Acc. Chem. Res. 1988, 21, 456–463 (aniline pKa = 4.63 in DMSO; aqueous pKa ~4.63). View Source
